

biological activity of substituted tetrahydropyranones

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Compound of Interest

Compound Name: 2,6-Dimethyltetrahydro-4h-pyran-4-one

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An In-depth Technical Guide on the Biological Activity of Substituted Tetrahydropyranones

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-4H-pyran-4-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation.[1] The inclusion of the tetrahydropyran (THP) motif is a strategic approach in drug design to enhance aqueous solubility, improve metabolic stability, and optimize the overall pharmacokinetic profile of drug candidates.[3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Anticancer Activity

Derivatives of tetrahydropyranone have emerged as a potent class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[1] The primary mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression.[1][5]

Data Presentation: Anticancer Efficacy

The anticancer efficacy of various substituted tetrahydropyranone derivatives is summarized below. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (μM) | Reference |
|------------------------------------|---|-------------------|-----------|---------------------|
| 5-Methylidenetetrahydropyran-4-one | 6-isopropyl-2,2-dimethyl-5-methylidenetetrahydropyran-4-one (11c) | HL-60 (Leukemia) | 1.02 | [5] |
| 5-Methylidenetetrahydropyran-4-one | 6-isopropyl-2,2-dimethyl-5-methylidenetetrahydropyran-4-one (11c) | NALM-6 (Leukemia) | 0.27 | [5] |
| 4-Aryl-1,4-Dihydropyridine | Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18) | HeLa (Cervical) | 3.6 | [6] |
| 4-Aryl-1,4-Dihydropyridine | Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18) | MCF-7 (Breast) | 5.2 | [6] |
| 4-Aryl-1,4-Dihydropyridine | Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19) | HeLa (Cervical) | 2.3 | [6] |
| 4-Aryl-1,4-Dihydropyridine | Diethyl 4-(4-bromophenyl)-2, | MCF-7 (Breast) | 5.7 | [6] |

| | | | | |
|---|------------------------------------|-----------------|--------------------------|-----|
| 6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19) | | | | |
| 3,4-Dihydropyridine-2(1H)-thione | Compound S22 (with thiophene ring) | A375 (Melanoma) | 1.71 | [7] |
| Reference Drug | Carboplatin | - | ~3x less active than 11c | [5] |

Note: IC50 values are highly dependent on the specific experimental conditions.

Experimental Protocols

a) Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

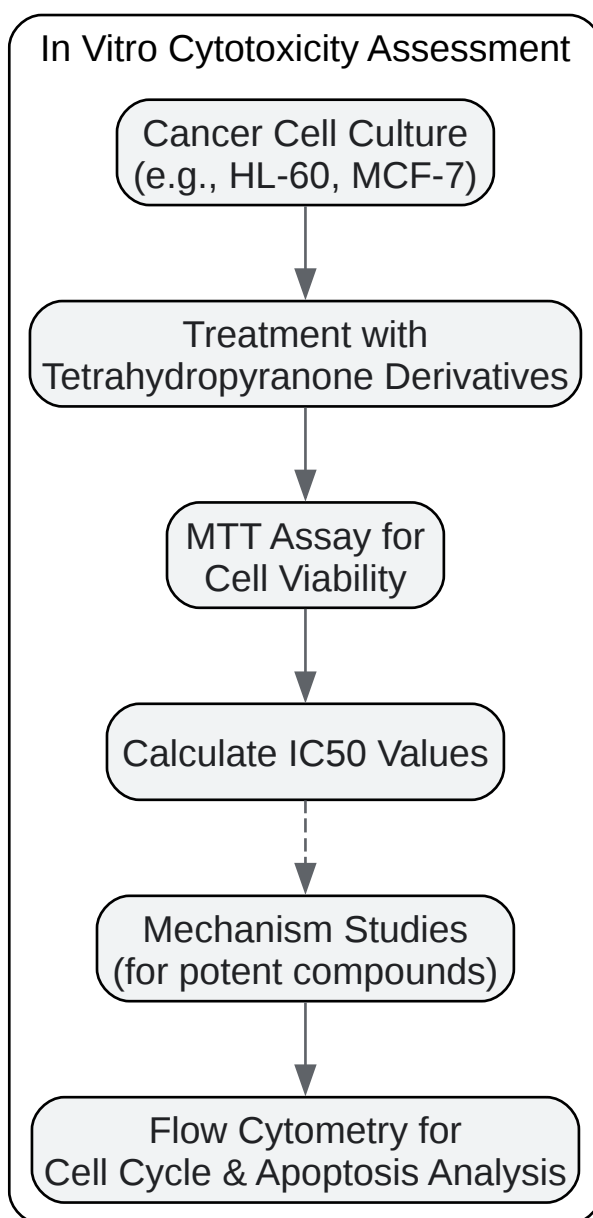
- Cell Seeding: Plate cancer cells in 96-well plates at a specific density (e.g., 1×10^4 cells/well) and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the tetrahydropyranone derivatives for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.[1]

b) Apoptosis and Cell Cycle Analysis

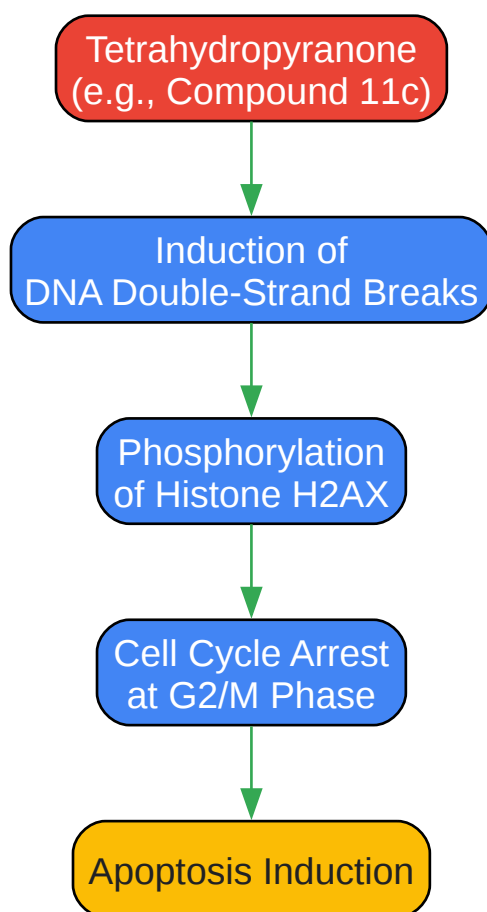
- Mechanism of Action: Certain derivatives, like compound 11c, are known to induce apoptosis and cause cell cycle arrest in the G2/M phase.[5] DNA damage is a primary cytotoxic mechanism for many anticancer agents.[5]
- DNA Damage Marker: The phosphorylation of the H2AX histone is a key marker used to identify DNA double-strand breaks, a critical step in the apoptotic pathway.[5]
- Flow Cytometry: This technique is used to analyze the cell cycle distribution (G1, S, G2/M phases) and to quantify apoptotic cells (e.g., using Annexin V/Propidium Iodide staining).

Mandatory Visualizations



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Caption: General workflow for in vitro anticancer activity screening.



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Caption: Proposed mechanism of anticancer action via apoptosis.[5]

Antimicrobial Activity

Substituted tetrahydropyranones have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][8] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[9][10]

Data Presentation: Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
|-----------------------|---------------------|----------------------------|-----------------|-----------|
| 2,4-dihydroxychalcone | Compound 4e | Staphylococcus aureus | 19.5 | [8] |
| 2,4-dihydroxychalcone | Compound 4e | S. epidermidis | 31.3 | [8] |
| 2,4-dihydroxychalcone | Compound 4e | Candida albicans (Fungus) | 15.6 - 32.3 | [8] |
| 4H-Pyran Derivative | Compound 4g | Gram-positive isolates | < Ampicillin | [11] |
| 4H-Pyran Derivative | Compound 4j | Gram-positive isolates | < Ampicillin | [11] |
| Tetrahydropyrimidine | Compound 4e | T. mentagrophytes (Fungus) | 200 (0.2 mg/mL) | [12] |
| Tetrahydropyrimidine | Compound 4f | T. mentagrophytes (Fungus) | 200 (0.2 mg/mL) | [12] |
| Tetrahydropyrimidine | Compound 4k | T. mentagrophytes (Fungus) | 200 (0.2 mg/mL) | [12] |

Note: The presence of a tetrahydropyranyl moiety in some chalcone derivatives was found to impair both antibacterial and antifungal effects, highlighting the importance of structure-activity relationships.[8]

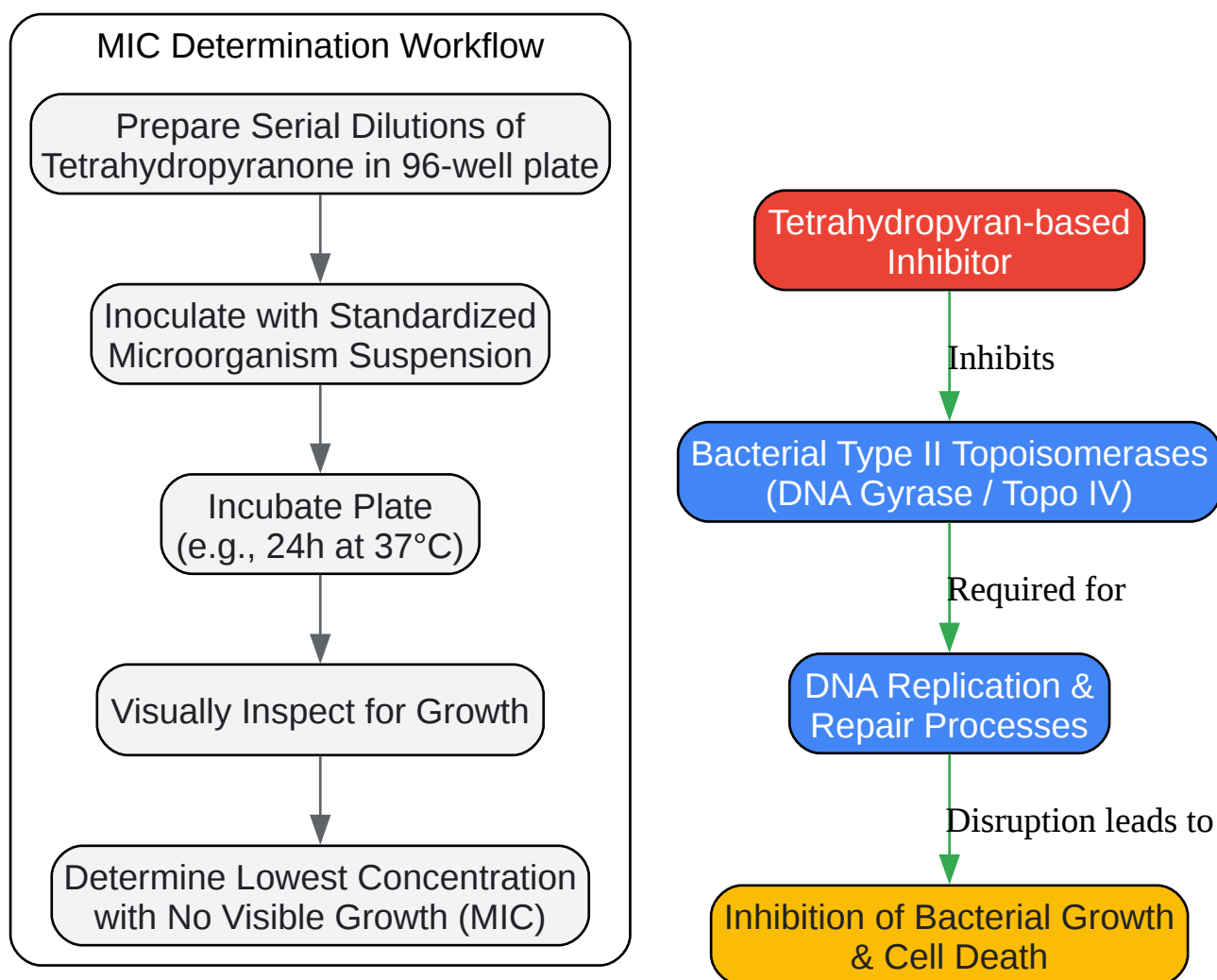
Experimental Protocols

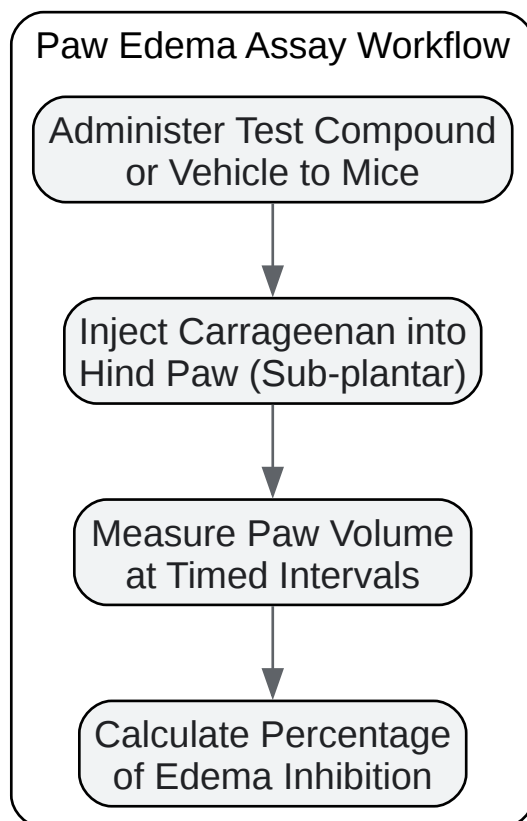
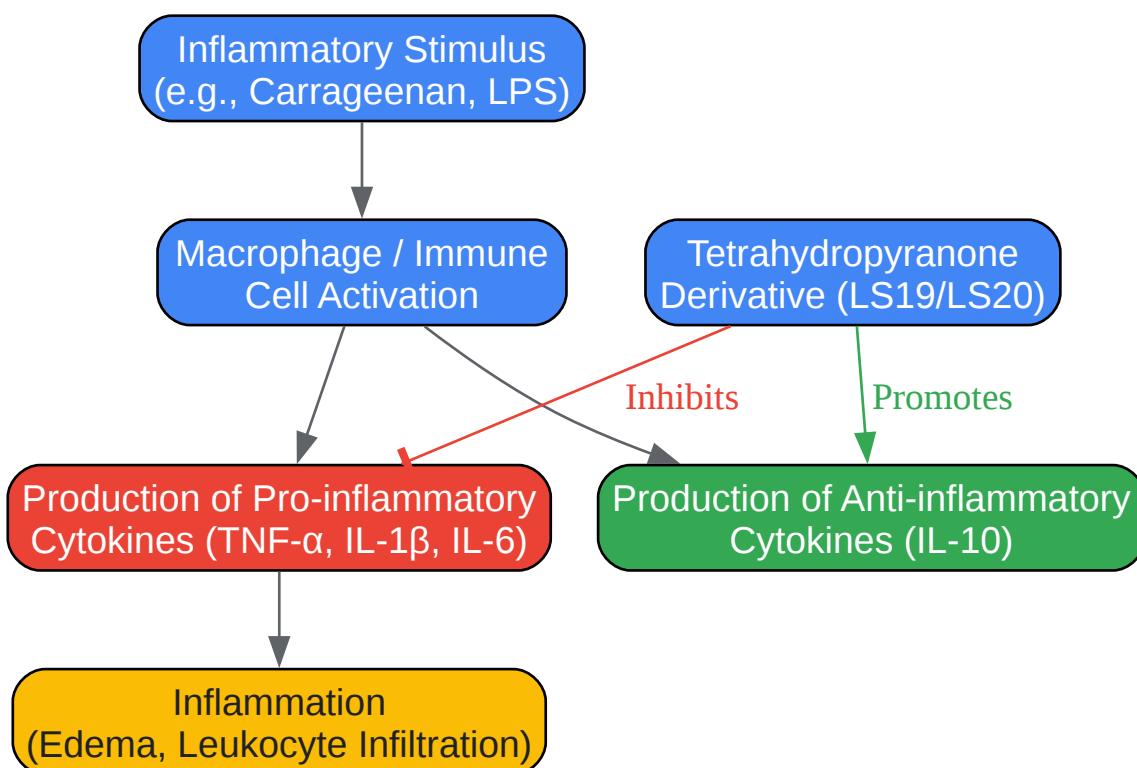
a) Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of antimicrobial agents.

- **Preparation:** Prepare a series of twofold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
- **Inoculation:** Add a standardized suspension of the target microorganism to each well.
- **Controls:** Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.[\[1\]](#)
- **Incubation:** Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a defined period (e.g., 18-24 hours).[\[1\]](#)
- **MIC Reading:** The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[\[1\]](#)[\[13\]](#)

Mandatory Visualizations





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